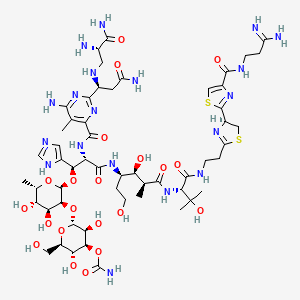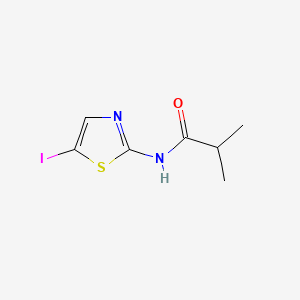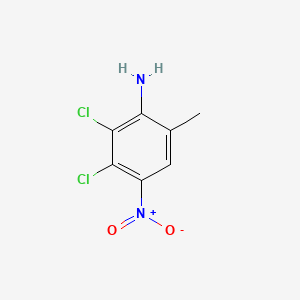
Sodium tetrachloroplatinate(II) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium tetrachloroplatinate(II) hydrate, also known as Sodium platinum chloride hydrate, Sodium chloroplatinate(II) hydrate, and Sodium tetrachloroplatinate, is a chemical compound with the molecular formula Na2PtCl4.xH2O (x=3) . and is used as a chemical intermediate .
Molecular Structure Analysis
The molecular weight of this compound is 400.9 g/mol . The InChI string representation of its structure isInChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 . The canonical SMILES representation is O.[Na+].[Na+].ClPt-2(Cl)Cl . Physical And Chemical Properties Analysis
This compound appears as a reddish-brown powder . It has a melting point of 100°C . It is soluble in water .科学的研究の応用
Complex Formation in Chemical Reactions
Sodium tetrachloroplatinate(II) is involved in complex chemical reactions. A study by Kasahara et al. (1969) showed its reaction with 2-vinylpyridine in various alcohols, leading to the formation of σ-bonded complexes with palladium and platinum, highlighting its role in creating covalent metal-carbon bonds (Kasahara, Tanaka, & Izumi, 1969).
Hydrolysis Kinetics
Wu et al. (1990) examined the stepwise hydrolysis of tetrachloroplatinate(II) in basic solutions, using 195 Pt NMR spectroscopy. This study provides insight into the sequential reactions and spectral characteristics of each Pt(II) species, showcasing the compound's role in hydrolysis kinetics (Wu, Schwederski, & Margerum, 1990).
Novel Polyoxometalate Synthesis
In 2014, Izarova et al. reported the synthesis of a novel tetrapalladium(II)-containing polyoxometalate using sodium tetrachloroplatinate(II), demonstrating its utility in synthesizing complex inorganic compounds (Izarova, Maksimovskaya, Willbold, & Kögerler, 2014).
Gas Hydrate Formation Studies
Hoseinynezhad and Varaminian (2019) investigated the impact of sodium halide salts, including compounds similar to sodium tetrachloroplatinate(II), on the kinetics of tetrahydrofuran hydrate formation. This research highlights the role of sodium-based compounds in influencing hydrate growth rates (Hoseinynezhad & Varaminian, 2019).
Sodium Hydration in Water Clusters
Barnett and Landman (1993) explored the hydration of sodium in water clusters, providing insights into the behavior of sodium compounds like sodium tetrachloroplatinate(II) in aqueous environments (Barnett & Landman, 1993).
Synthesis of Platinum(II)-Olefin Complexes
Hartley (1971) described a novel synthesis method for platinum(II)-olefin complexes using sodium tetrachloroplatinate(II), demonstrating its role in synthesizing organometallic compounds (Hartley, 1971).
Thermal Energy Storage Applications
Purohit and Sistla (2020) reviewed the use of salt hydrates like sodium tetrachloroplatinate(II) in thermal energy storage applications. These compounds are used as phase change materials due to their high latent heat value and good thermal conductivity (Purohit & Sistla, 2020).
Safety and Hazards
Sodium tetrachloroplatinate(II) hydrate is classified as Acute Tox. 3 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1 . It is toxic if swallowed (H301), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) .
生化学分析
Biochemical Properties
Sodium tetrachloroplatinate(II) hydrate plays a significant role in biochemical reactions, particularly in the field of catalysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating redox reactions and electron transfer processes. The compound’s platinum center can form coordination complexes with biomolecules, influencing their activity and stability. For example, it can interact with thiol groups in proteins, leading to the formation of stable platinum-thiol complexes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. Additionally, it can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form coordination complexes with biomolecules. The platinum center can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the biomolecules, affecting their function and stability. Furthermore, this compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxicity. High doses of this compound can cause severe oxidative stress, organ damage, and even mortality in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can interfere with the glycolytic pathway by inhibiting enzymes such as hexokinase and phosphofructokinase, resulting in reduced glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its overall activity and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. The subcellular localization of this compound is crucial for understanding its biochemical and cellular effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Sodium tetrachloroplatinate(II) hydrate involves the reaction between sodium chloride and potassium tetrachloroplatinate(II) in an aqueous solution. The resulting product is then filtered and washed to obtain the hydrated form of the compound.", "Starting Materials": [ "Sodium chloride", "Potassium tetrachloroplatinate(II)", "Water" ], "Reaction": [ "Dissolve sodium chloride and potassium tetrachloroplatinate(II) in water to form an aqueous solution", "Heat the solution to 60-70°C with stirring for 2-3 hours", "Allow the solution to cool to room temperature and filter the resulting precipitate", "Wash the precipitate with water to remove impurities", "Dry the product in an oven at 100°C to obtain Sodium tetrachloroplatinate(II) hydrate" ] } | |
| 14460-25-4 | |
分子式 |
Cl4H2Na2OPt |
分子量 |
400.879 |
IUPAC名 |
disodium;tetrachloroplatinum(2-);hydrate |
InChI |
InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
InChIキー |
GIEPPPFPHULPBK-UHFFFAOYSA-J |
SMILES |
O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


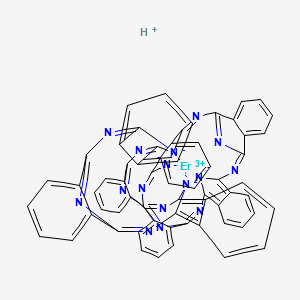

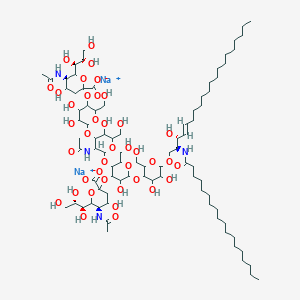
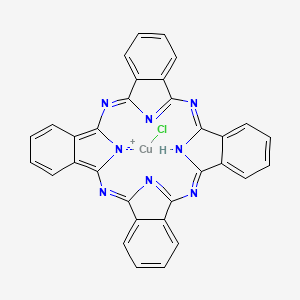

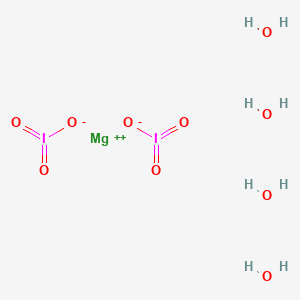
![1-[(9S,10R,11R,12Z,17S)-12-(2-hydroxyethylidene)-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B576734.png)

![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)
![Isothiazolo[3,4-d]pyrimidine](/img/structure/B576739.png)
